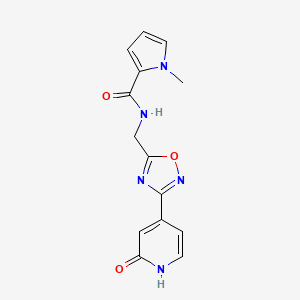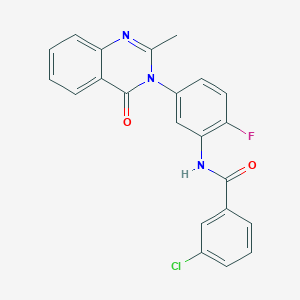
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound with a complex structure. It belongs to the class of benzamides and contains chlorine, fluorine, and quinazoline moieties. The compound’s systematic name provides insights into its composition and functional groups.
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is crucial for understanding its properties and interactions. A detailed analysis would involve examining bond angles, hybridization, and steric effects.
Physical And Chemical Properties Analysis
Physical properties (such as melting point, solubility, and color) and chemical properties (reactivity, stability) are essential. Unfortunately, I don’t have specific data for this compound.
科学的研究の応用
Scientific Research Applications
Antimicrobial and Antifouling Applications
Research into non-oxidizing biocides, such as those found in reverse osmosis polyamide membrane systems, showcases a potential area of application for complex chemical compounds. These biocides, including various chemical agents, are explored for their antimicrobial efficiency, safety, and compatibility with water treatment processes. Such studies indicate the importance of developing eco-friendly and effective antifouling agents to ensure sustainable water supply technologies (Luiz H. Da-Silva-Correa et al., 2022).
Biochemical and Pharmacological Effects
Chlorogenic Acid (CGA), a compound with several phenolic acid components, has been extensively studied for its wide range of biological and pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, suggesting the compound's versatility in treating various health conditions and its potential use as a natural food additive (M. Naveed et al., 2018).
Enhancement of Enzymatic Pollution Remediation
In the context of environmental science, research on the application of redox mediators in conjunction with enzymes like laccases and peroxidases for the treatment of organic pollutants outlines a significant scientific application. These systems can enhance the degradation efficiency of stubborn pollutants, indicating the potential of complex compounds in improving bioremediation strategies (Maroof Husain & Q. Husain, 2007).
Novel Antimicrobial and Anticancer Agents
Research into mixed copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline has demonstrated promising antimicrobial and anticancer activities. These complexes' intercalating properties and DNA damage capabilities highlight the potential of chemical compounds in developing new therapeutic strategies (Miriama Šimunková et al., 2019).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging for Alzheimer's disease, utilizing radioligands to measure amyloid in vivo, represent a crucial application in the neurological research field. This technique aids in understanding the disease's pathophysiology and supports the early detection and evaluation of new treatments (A. Nordberg, 2007).
Safety And Hazards
Safety information is critical. We’d assess toxicity, potential hazards (flammability, reactivity), and environmental impact. However, without available data, I can’t provide specific safety details.
将来の方向性
Research on this compound could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.
Please note that the lack of specific information limits our analysis. For a comprehensive review, consult relevant scientific literature. 📚
特性
IUPAC Name |
3-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXOARPMALRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)
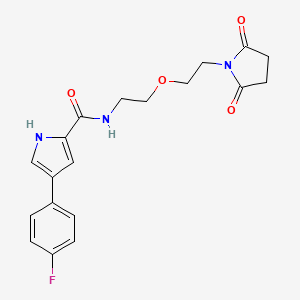
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)
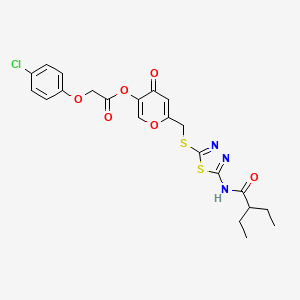
![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)
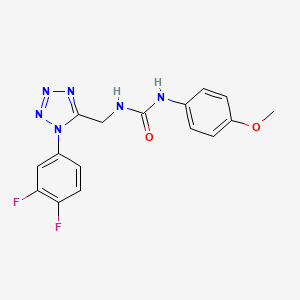
![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)
![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)
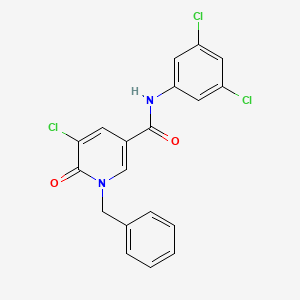
![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide](/img/structure/B2472963.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
